molecular formula C6H14N2O2 B1676175 Mildronate CAS No. 76144-81-5

Mildronate

Cat. No.: B1676175
CAS No.: 76144-81-5
M. Wt: 146.19 g/mol
InChI Key: PVBQYTCFVWZSJK-UHFFFAOYSA-N
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Description

Meldonium, developed in 1970 by Ivars Kalviņš at the USSR Latvia Institute of Organic Synthesis, is a limited-market pharmaceutical. It is primarily distributed in Eastern European countries as an anti-ischemia medication . Since January 1, 2016, it has been on the World Anti-Doping Agency (WADA) list of substances banned from use by athletes. Although debates exist regarding its use as an athletic performance enhancer, some athletes, including Maria Sharapova, have been associated with meldonium use .

Mechanism of Action

Target of Action

Mildronate, also known as Meldonium, primarily targets the carnitine-dependent metabolism . It acts as an inhibitor of carnitine biosynthesis , which plays a crucial role in the transportation and oxidation of fatty acids within the mitochondria .

Mode of Action

This compound interacts with its targets by inhibiting the synthesis of L-carnitine , a common supplement used for improving fatty acid metabolism . This inhibition leads to a switch in metabolism from the fatty acids to glucose oxidation . The drug’s action results in a decrease in carnitine transport and a promotion of glucose oxidation .

Biochemical Pathways

This compound affects the biochemical pathways related to energy metabolism. By inhibiting carnitine biosynthesis, it indirectly influences the transportation and oxidation of fatty acids within the mitochondria . This action helps maintain cellular function during ischemic conditions and improves cellular survival . It also results in a regulatory effect on mitochondrial processes and on the expression of nerve cell proteins, which are involved in cell survival, functioning, and inflammation processes .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of loss of tyrosine hydroxylase (TH), stimulation of Notch-3 expression, and decreased expression of ubiquitin, glial fibrillary acidic protein (GFAP), and inducible nitric oxide synthase (iNOS) . These effects provide evidence for the ability of this compound to control the expression of an array of cellular proteins, thus imparting multi-faceted homeostatic mechanisms in neurons and glial cells .

Action Environment

It is known that the drug’s efficacy in treating cardiovascular diseases and its neuroprotective effects are achieved under conditions of ischemia . This suggests that the drug’s action may be influenced by the oxygen levels in the environment, with lower oxygen levels potentially enhancing its efficacy.

Biochemical Analysis

Biochemical Properties

Mildronate is an inhibitor of carnitine-dependent metabolism, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation . By inhibiting the enzyme gamma-butyrobetaine hydroxylase, this compound reduces the synthesis of L-carnitine, leading to a shift from fatty acid oxidation to glycolysis, which is less oxygen-intensive . This shift helps to protect cells under ischemic conditions by reducing the accumulation of toxic fatty acid intermediates and improving glucose utilization . This compound interacts with various enzymes and proteins, including phosphoglycerate kinase 1, which plays a role in glycolysis and ATP production .

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. It normalizes the expression of caspase-3, cellular apoptosis susceptibility protein, and inducible nitric oxide synthase, which are activated under ischemic conditions . Additionally, this compound reduces inflammation and oxidative stress in cells, as evidenced by decreased levels of cytokines such as interferon-gamma, interleukin-1, and tumor necrosis factor-alpha . These effects contribute to the overall protective role of this compound in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the enzyme gamma-butyrobetaine hydroxylase, thereby reducing L-carnitine synthesis . This inhibition leads to a decrease in fatty acid oxidation and an increase in glycolysis, which helps to protect cells under ischemic conditions . This compound also interacts with phosphoglycerate kinase 1, promoting its activity and improving glycolysis and pyruvate metabolism . Additionally, this compound has been shown to regulate the expression of neuronal proteins involved in synaptic plasticity and neurogenesis, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can rapidly attenuate neuronal damage and improve survival rates in mice and primary hippocampal neurons under acute hypoxic conditions . Over a longer period, this compound has been found to reduce inflammation and oxidative stress in cells, contributing to its protective effects . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound has been shown to improve cognitive function and reduce oxidative stress at moderate doses . At higher doses, this compound can cause growth suppression and lipid accumulation in largemouth bass, indicating potential toxic effects . These findings suggest that while this compound has beneficial effects at therapeutic doses, caution should be exercised at higher doses to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily by inhibiting carnitine-dependent fatty acid oxidation . This inhibition leads to a shift towards glycolysis and pyruvate metabolism, which helps to optimize energy production under ischemic conditions . This compound also interacts with enzymes such as phosphoglycerate kinase 1, which plays a role in glycolysis and ATP production . These interactions contribute to the overall metabolic effects of this compound, including improved glucose utilization and reduced fatty acid accumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It inhibits the transport of carnitine-dependent fatty acids into the mitochondria, thereby reducing fatty acid oxidation . This compound also possesses a quaternary nitrogen and a negatively charged oxygen, which may allow it to penetrate the brain and exert its neuroprotective effects . The distribution of this compound within cells and tissues is influenced by its interactions with transporters and binding proteins, which help to regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound has been shown to localize to the mitochondria, where it inhibits fatty acid oxidation and promotes glycolysis . Additionally, this compound interacts with phosphoglycerate kinase 1, which translocates to the mitochondria under hypoxic conditions to regulate ATP production . These interactions contribute to the overall activity and function of this compound within specific cellular compartments .

Preparation Methods

Synthetic Routes:: Meldonium’s chemical name is 2-(2-carboxylato-ethyl)-1,1,1-trimethylhydrazinium. It can be synthesized through various routes, including the following:

    Hydrazine Derivative Synthesis: Starting from hydrazine derivatives, meldonium can be prepared via carboxylation and subsequent methylation steps.

    Trimethyllysine Conversion: Biosynthesis involves methylating lysine residues to trimethyllysine, followed by hydroxylation to produce meldonium.

Industrial Production:: The Latvian pharmaceutical company Grindeks manufactures meldonium, along with several generic manufacturers.

Chemical Reactions Analysis

Meldonium undergoes several reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions are possible, although less common.

    Substitution: Meldonium may participate in substitution reactions. Common reagents and conditions vary depending on the specific reaction. Major products formed include derivatives of meldonium.

Scientific Research Applications

Meldonium has diverse applications:

Comparison with Similar Compounds

Meldonium’s uniqueness lies in its dual cardioprotective and energy-modulating properties. Similar compounds include other metabolic modulators and anti-ischemic agents.

Properties

IUPAC Name

3-[(trimethylazaniumyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBQYTCFVWZSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)NCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997497
Record name 3-(2,2,2-Trimethylhydrazine)propionate
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76144-81-5
Record name Meldonium
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Record name Meldonium [INN]
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Record name Meldonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13723
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Record name 3-(2,2,2-Trimethylhydrazine)propionate
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Record name 3-(2,2,2-trimethyldiazaniumyl)propanoate
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Record name MELDONIUM
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mildronate
Reactant of Route 2
Mildronate
Reactant of Route 3
Mildronate

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